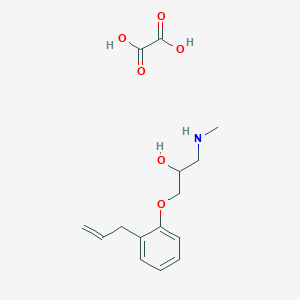

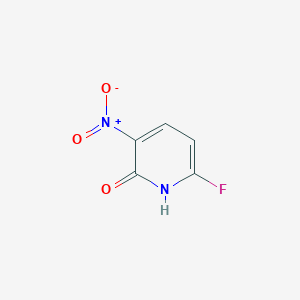

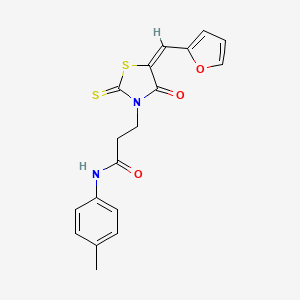

![molecular formula C8H8N2O3S B2967212 2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 941869-46-1](/img/structure/B2967212.png)

2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 941869-46-1 . It has a molecular weight of 213.24 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N2O3S/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4,14H,1-2H2,(H,12,13)(H,9,10,11) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.23 . It is a solid substance . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the current sources.Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Heterocyclic γ-Amino Acids Synthesis : A study details a versatile chemical route to synthesize orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which are a new class of constrained heterocyclic γ-amino acids. These compounds mimic secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. The synthesis involves cross-Claisen condensations and is compatible with a wide variety of amino acids, offering a flexible method for introducing diverse lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Biological Activities of Thiazole Derivatives : Another study synthesized a series of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives to evaluate their fungicidal and antivirus activities. Some compounds demonstrated significant activity against various fungi and the tobacco mosaic virus (TMV) in vivo, highlighting a new strategy for fungi and virus control (Fengyun et al., 2015).

Applications in Medicinal Chemistry

- Potential Antihypertensive Drugs : The synthesis of 2-substituted (2R,4R)-3-(3-mercaptopropionyl)thiazolidine-4-carboxylic acids from L-cysteine and commercially available aldehydes has been reported. These compounds are investigated as potential antihypertensive drugs with angiotensin converting enzyme inhibiting action, showcasing the therapeutic applications of such derivatives (Ershov et al., 2014).

Antimicrobial Activity

- Synthesis and Antimicrobial Activity : Research on the synthesis of thiazole and oxazole amino acids and peptides from alanine, valine, and proline has been conducted. These compounds showed moderate antibacterial activity in vitro against various Gram-positive and Gram-negative bacteria, fungi, and yeast, demonstrating their potential as antimicrobial agents (Stanchev et al., 1999).

Propiedades

IUPAC Name |

2-(cyclopropanecarbonylamino)-1,3-thiazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3S/c11-6(4-1-2-4)10-8-9-5(3-14-8)7(12)13/h3-4H,1-2H2,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXMURWIWZTWGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC(=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclopropylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

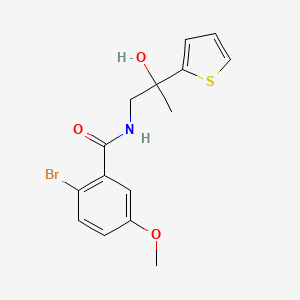

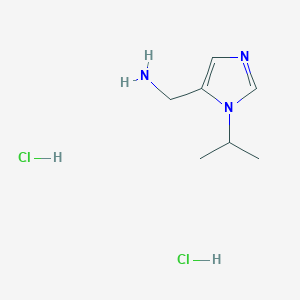

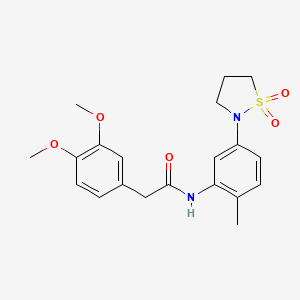

![N-(5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2967130.png)

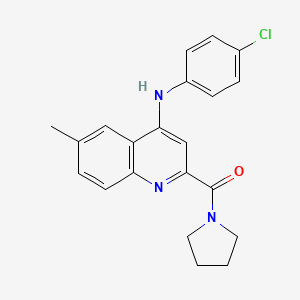

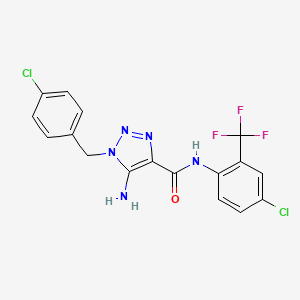

![2-(4-fluorophenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2967145.png)

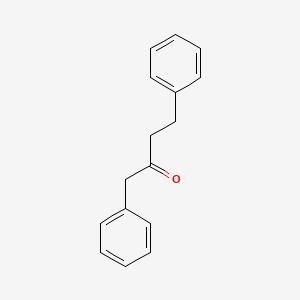

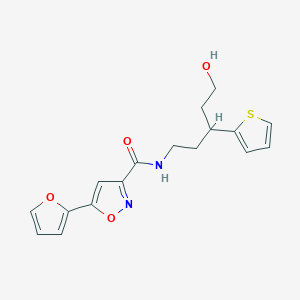

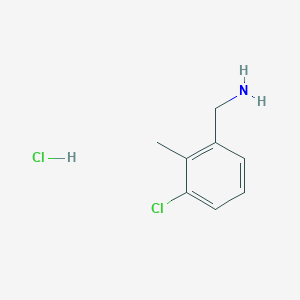

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-methoxyacetamide](/img/structure/B2967148.png)